![molecular formula C22H18N4O3S B2658107 (3-甲基-6-(3-硝基苯基)咪唑并[2,1-b]噻唑-2-基)(2-甲基吲哚啉-1-基)甲酮 CAS No. 852135-47-8](/img/structure/B2658107.png)
(3-甲基-6-(3-硝基苯基)咪唑并[2,1-b]噻唑-2-基)(2-甲基吲哚啉-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(2-methylindolin-1-yl)methanone is a useful research compound. Its molecular formula is C22H18N4O3S and its molecular weight is 418.47. The purity is usually 95%.
BenchChem offers high-quality (3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(2-methylindolin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(2-methylindolin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Agents
This compound has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, inhibiting the growth of cancer cells. Studies have demonstrated its efficacy against multiple cancer cell lines, including breast, lung, and colon cancers . The compound’s ability to induce apoptosis and inhibit cell proliferation makes it a promising candidate for further development in cancer therapy.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial and fungal strains, showing strong inhibitory effects. This makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance . Its unique structure allows it to disrupt microbial cell walls and interfere with essential metabolic processes.
Antitubercular Agents
Research has highlighted the compound’s effectiveness against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). It has shown promising results in inhibiting the growth of TB bacteria, making it a potential lead compound for new antitubercular drugs . Its ability to selectively target TB bacteria while sparing non-tuberculous mycobacteria is particularly noteworthy.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in various in vitro and in vivo models. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation-related cellular damage . This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Anticonvulsant Activity
Studies have shown that the compound possesses anticonvulsant properties, making it a potential candidate for the treatment of epilepsy and other seizure disorders . Its mechanism of action involves modulating neurotransmitter release and stabilizing neuronal activity, which helps prevent seizures.
Antifungal Agents
The compound has been tested for its antifungal activity and has shown effectiveness against various fungal pathogens . This includes common fungal infections as well as more resistant strains. Its ability to disrupt fungal cell membranes and inhibit essential enzymes makes it a valuable candidate for antifungal drug development.
Antiviral Activity
Preliminary studies suggest that the compound may have antiviral properties. It has shown activity against certain viruses by inhibiting viral replication and interfering with viral entry into host cells . This potential application could be particularly valuable in developing treatments for viral infections, including emerging viral diseases.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. It has shown potential in protecting neuronal cells from oxidative stress and apoptosis, which are common features of neurodegenerative diseases . This makes it a promising candidate for research into treatments for conditions such as Alzheimer’s and Parkinson’s diseases.
These applications highlight the diverse potential of (3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(2-methylindolin-1-yl)methanone in various fields of scientific research. Each application offers a unique avenue for further exploration and development.
If you have any specific area you’d like to delve deeper into, feel free to let me know!
Synthesis and Biological Screening of Novel Indole-derived Imidazo[2,1-b]thiadiazoles Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives
属性
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-13-10-16-6-3-4-9-19(16)25(13)21(27)20-14(2)24-12-18(23-22(24)30-20)15-7-5-8-17(11-15)26(28)29/h3-9,11-13H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWQUESMFUQWIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=C(N4C=C(N=C4S3)C5=CC(=CC=C5)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,5-dimethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2658028.png)
![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2658029.png)
![4-N-Cyclopropyl-6-N,6-N-dimethyl-4-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidine-4,6-diamine](/img/structure/B2658030.png)

![1-[4-[4-(2,6-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2658032.png)
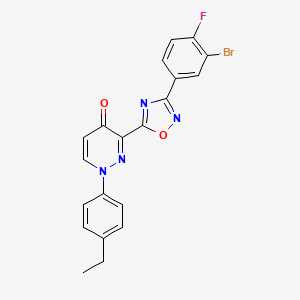
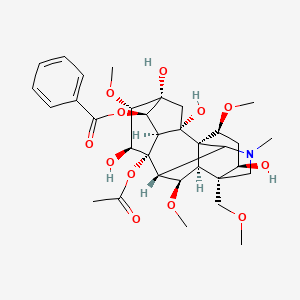
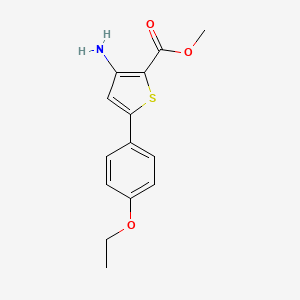
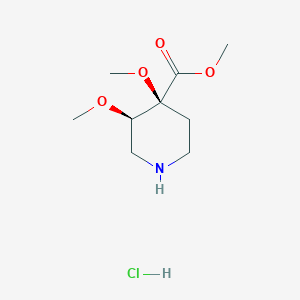
![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide](/img/structure/B2658040.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2658041.png)

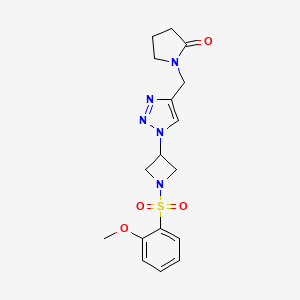
![3-Pyridin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2658046.png)